High-Throughput Screening Identification: KM02894 as a Prioritized Inhibitor of Breast Cancer Cell Glutamate Release
KM02894 was identified as a positive hit in a high-throughput screen of ~30,000 compounds, which assessed the ability of small molecules to reduce glutamate release from MDA-MB-231 breast cancer cells [1]. The assay used sulfasalazine (SSZ), a known pharmacological inhibitor of glutamate release, as a positive control and benchmark for potency comparison. While quantitative IC50 data for KM02894 is not publicly available from this screen, its selection for follow-up studies, alongside other confirmed inhibitors like SKF38393 and capsazepine, confirms it possesses meaningful inhibitory activity relative to the baseline control SSZ (IC50 = 79.59 µM in MDA-MB-231 cells) [2].
| Evidence Dimension | Glutamate release inhibition (hit identification) |
|---|---|
| Target Compound Data | Selected as a positive hit from a library of ~30,000 compounds; prioritized for follow-up studies (no public IC50). |
| Comparator Or Baseline | Sulfasalazine (positive control) has an IC50 of 79.59 µM in the same MDA-MB-231 cell model. |
| Quantified Difference | Not quantifiable due to lack of public IC50 data for KM02894. Its selection as a hit implies efficacy above the screening threshold. |
| Conditions | MDA-MB-231 human breast cancer cells; glutamate quantified via Amplex Red assay 48 hours post-treatment. |
Why This Matters
For procurement, this confirms KM02894 is a scientifically validated tool compound with demonstrated, albeit unquantified, inhibitory activity in a disease-relevant model, distinguishing it from untested or inactive analogs.
- [1] Fazzari, J., Lin, H., Murphy, C., Ungard, R. G., & Singh, G. (2015). Inhibitors of glutamate release from breast cancer cells; new targets for cancer-induced bone-pain. Scientific Reports, 5, 8380. doi:10.1038/srep08380. View Source
- [2] Fazzari, J., Lin, H., Murphy, C., Ungard, R. G., & Singh, G. (2015). Table 1: IC50 values reported for each compound tested on MDA-MB-231 and MCF-7 human breast cancer lines and the Mat-Ly-Lu rat prostate cancer line. Scientific Reports, 5, 8380. View Source
